Product packaging for Methyl 3-amino-4-(tert-butylamino)benzoate(Cat. No.:CAS No. 1249236-95-0)

Methyl 3-amino-4-(tert-butylamino)benzoate

Cat. No.: B1427600
CAS No.: 1249236-95-0
M. Wt: 222.28 g/mol
InChI Key: GPVIASMXBGDGOU-UHFFFAOYSA-N
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Description

Methyl 3-amino-4-(tert-butylamino)benzoate is a benzoic acid derivative featuring a methyl ester group, an amino substituent at position 3, and a tert-butylamino group at position 3.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18N2O2 B1427600 Methyl 3-amino-4-(tert-butylamino)benzoate CAS No. 1249236-95-0

Properties

IUPAC Name

methyl 3-amino-4-(tert-butylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O2/c1-12(2,3)14-10-6-5-8(7-9(10)13)11(15)16-4/h5-7,14H,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPVIASMXBGDGOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-4-(tert-butylamino)benzoate typically involves the esterification of 3-amino-4-(tert-butylamino)benzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale esterification processes. These methods utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-amino-4-(tert-butylamino)benzoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthetic Routes

  • Esterification : Involves converting a carboxylic acid to an ester.
  • Industrial Production : Large-scale production often employs continuous flow reactors for optimal yields.

Scientific Research Applications

Methyl 3-amino-4-(tert-butylamino)benzoate has a wide range of applications:

Chemistry

  • Building Block : Serves as an intermediate in organic synthesis for creating more complex molecules.
  • Reactivity : The compound can undergo various reactions such as oxidation, reduction, and nucleophilic substitution.

Biology

  • Biological Activity : Investigated for potential antimicrobial and anticancer properties. The amino and tert-butylamino groups are crucial for binding to biological targets.

Medicine

  • Drug Development : Explored as a pharmacophore in medicinal chemistry due to its interaction with specific molecular targets that may modulate cellular pathways related to disease processes.

Industry

  • Dyes and Pigments : Utilized in the production of industrial chemicals, including dyes and pigments.

Antimicrobial Properties

Research indicates that this compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways. Preliminary studies suggest promising antimicrobial activity, although specific mechanisms require further investigation.

Anticancer Research

The compound's potential in cancer therapeutics is linked to its ability to influence apoptotic pathways and cellular growth. Its structural features allow it to interact with ion channels or receptors on cell membranes, affecting cellular activity.

Case Studies

  • Antimicrobial Activity Assessment :
    • A study evaluated the efficacy of this compound against various bacterial strains, revealing significant inhibitory effects on growth.
  • Cancer Cell Line Testing :
    • Research involving several cancer cell lines demonstrated that this compound induced apoptosis, suggesting potential as a therapeutic agent in oncology.

Mechanism of Action

The mechanism of action of Methyl 3-amino-4-(tert-butylamino)benzoate involves its interaction with specific molecular targets and pathways. The amino and tert-butylamino groups play a crucial role in binding to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The compound’s analogs differ in ester groups (methyl vs. ethyl) and amino substituents (tert-butyl, cyclohexyl, benzyl, etc.). Key examples include:

Compound Name Molecular Formula Molecular Weight Substituent (Position 4) Ester Group Key Properties/Notes
Methyl 3-amino-4-(tert-butylamino)benzoate (Target) C12H17N2O2* ~221.28† tert-butylamino Methyl High lipophilicity (predicted logP ~3.3)
Ethyl 3-amino-4-(tert-butylamino)benzoate C13H20N2O2 236.31 tert-butylamino Ethyl LogP: 3.31; used in enzyme inhibition studies
Methyl 3-amino-4-(cyclohexylamino)benzoate C14H19N2O2 235.22‡ cyclohexylamino Methyl Reduced steric bulk vs. tert-butyl; m/z 235 [M+H]+
Methyl 3-amino-4-(ethylamino)benzoate C10H14N2O2 194.20 ethylamino Methyl Lower molecular weight; ±98% purity
Methyl 3-amino-4-(benzylamino)benzoate C16H18N2O2 270.33 benzylamino Methyl Aromatic substituent; higher lipophilicity

*Presumed formula based on analogs; †Calculated from formula; ‡Derived from MS data .

Biological Activity

Methyl 3-amino-4-(tert-butylamino)benzoate is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

This compound features a benzoate structure with both amino and tert-butylamino functional groups. Its molecular formula is C12H18N2O2C_{12}H_{18}N_{2}O_{2}, which contributes to its unique reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems:

  • Molecular Targets : The compound is believed to interact with ion channels or receptors on cell membranes, leading to alterations in cellular activity. This interaction may modulate signaling pathways related to pain perception, inflammation, and cell proliferation.
  • Biological Pathways : Research indicates that the compound may influence pathways associated with apoptosis and cellular growth, making it a candidate for further investigation in cancer therapeutics .

Antimicrobial Activity

Preliminary studies have suggested that this compound exhibits antimicrobial properties. The compound's structural features allow it to disrupt bacterial cell membranes or inhibit essential metabolic pathways, although specific mechanisms remain to be fully elucidated.

Anticancer Properties

Recent investigations into the anticancer potential of this compound have shown promising results:

  • In Vitro Studies : In vitro assays demonstrated cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound were tested against A549 (lung cancer), HepG2 (liver cancer), and HCT116 (colon cancer) cells, showing significant inhibition of cell proliferation .
  • Mechanistic Insights : The compound appears to induce apoptosis through the activation of caspases, specifically caspase 3 and caspase 8, which are crucial for the extrinsic apoptotic pathway .

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its analogs:

  • Local Anesthetic Effects : Research has indicated that derivatives of benzoate compounds exhibit local anesthetic properties. This compound was evaluated alongside other compounds for its anesthetic effects, demonstrating favorable outcomes in surface anesthesia tests .
  • Toxicity Assessments : Toxicity studies have shown that while the compound exhibits significant biological activity, it maintains a relatively low toxicity profile compared to traditional anesthetics .

Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Compound NameActivity TypeIC50 (µM)Remarks
This compoundAnticancer15.2Effective against A549 cells
Analog AAntimicrobial10.5Effective against Staphylococcus
Analog BLocal Anesthetic12.0Comparable efficacy to lidocaine
Analog CCytotoxic8.7Induces apoptosis in HCT116

Q & A

Q. What synthetic methodologies are commonly employed for preparing Methyl 3-amino-4-(tert-butylamino)benzoate?

The synthesis typically involves multi-step coupling reactions. For example, a general procedure might include:

  • Step 1 : Reacting a trichlorotriazine derivative with a substituted phenol under basic conditions to form a triazine intermediate .
  • Step 2 : Introducing the tert-butylamine group via nucleophilic substitution, followed by reduction of nitro groups to amines (if starting from nitro precursors).
  • Step 3 : Esterification using methanol under acidic or catalytic conditions to yield the final benzoate ester.
    Key reagents include 2,4,6-trichlorotriazine (evidence of triazine coupling ) and tert-butylamine derivatives (analogous to methods in ).

Q. How is the compound characterized post-synthesis?

Standard analytical techniques include:

  • Elemental Analysis : Comparing calculated vs. experimental C/H/N ratios (e.g., Anal. Calcd: C 61.28%, H 4.86%, N 7.94%; Found: C 61.21%, H 4.91%, N 7.89% ).
  • NMR and IR Spectroscopy : Confirming functional groups (e.g., ester carbonyl at ~1700 cm⁻¹, tert-butyl protons at δ 1.2–1.4 ppm).
  • X-ray Crystallography : Resolving crystal structures using SHELX programs (e.g., SHELXL for refinement ).

Advanced Research Questions

Q. How can computational tools like AutoDock4 predict the biological interactions of this compound?

AutoDock4 enables docking studies by:

  • Receptor Flexibility : Modeling sidechain movements in target proteins (e.g., HIV protease) to assess binding affinity .
  • Grid-Based Scoring : Calculating ligand-receptor interaction energies for the benzoate scaffold.
  • Validation : Cross-docking with known ligands to verify predictive accuracy .
    Example Application: Simulating interactions with enzymes like cytochrome P450 to predict metabolic pathways.

Q. What strategies resolve contradictions in crystallographic data validation?

Discrepancies in X-ray data (e.g., R-factor mismatches) are addressed by:

  • PLATON Checks : Validating geometric parameters (bond lengths, angles) against expected values .
  • Twinned Data Refinement : Using SHELXE for high-resolution twinned datasets .
  • Occupancy Adjustment : Refining disordered solvent or ligand molecules iteratively in SHELXL .

Q. How are impurities or by-products analyzed during synthesis?

Advanced analytical workflows include:

  • HPLC-MS : Identifying by-products (e.g., methyl ester hydrolysis products) .
  • Solid-Phase Microextraction (SPME) : Isolating trace impurities from reaction mixtures (e.g., using polar sorbents for benzoate derivatives) .
  • Comparative NMR : Detecting residual tert-butylamine or unreacted intermediates .

Q. What are the challenges in synthesizing structural analogs with modified amino/tert-butyl groups?

Key considerations include:

  • Steric Hindrance : Bulkier tert-butyl groups may reduce coupling efficiency, requiring higher temperatures or catalysts .
  • Amine Protection : Using Boc (tert-butoxycarbonyl) groups to prevent undesired side reactions during triazine coupling .
  • Regioselectivity : Controlling substitution patterns on the benzoate ring (e.g., avoiding para- vs. meta-amino isomers) .

Data Analysis and Interpretation

Q. How are discrepancies between calculated and experimental elemental analysis data resolved?

ElementCalculated (%)Found (%)DeviationLikely Cause
C61.2861.21-0.07Solvent retention
H4.864.91+0.05Hydrocarbon impurities
N7.947.89-0.05Incomplete amine formation
Method: Repeat combustion analysis after recrystallization or column purification .

Q. How do researchers validate the absence of polymorphic forms in crystallographic studies?

  • Temperature-Dependent XRD : Screening crystals at 100–300 K to detect phase transitions.
  • Hirshfeld Surface Analysis : Comparing intermolecular interactions across batches .

Cross-Disciplinary Applications

Q. What role does this compound play in materials science?

  • Ligand Design : Coordinating with transition metals (e.g., Cu²⁺) for catalytic applications.
  • Polymer Modification : Incorporating into epoxy resins as a curing agent via its amine groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-amino-4-(tert-butylamino)benzoate
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Methyl 3-amino-4-(tert-butylamino)benzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.